
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Properties
The synthesis and investigation of biological properties of derivatives related to N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been a focus in research aiming to explore their potential in pharmacology and medicinal chemistry. One study delves into the synthesis of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrobenzo[h]quinazolines and their derivatives. These compounds were evaluated for their in vitro effects on brain monoamine oxidase (MAO) activity and demonstrated moderate antitumor activity in mouse models, presenting a potential therapeutic effect by inhibiting tumor growth by 50-60% (Markosyan et al., 2008) (Markosyan et al., 2008).
Antitumor and Antiviral Activities
Research on quinazoline derivatives has extended into evaluating their antitumor and antiviral activities. For instance, derivatives synthesized from the quinazoline framework have shown significant antiviral activity against various DNA and RNA viruses in vitro, highlighting their potential as leads for developing new antiviral medications (Gütschow et al., 1995) (Gütschow et al., 1995).
Pharmacological Potential
The pharmacological potential of quinazoline derivatives, with structural similarities to the specified compound, has been explored through their synthesis and biological evaluation. A study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic activities. This research underscores the diverse pharmacological applications these compounds may possess, including their potential as novel PI3K inhibitors and anticancer agents (Rahman et al., 2014; Shao et al., 2014) (Rahman et al., 2014), (Shao et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine", "Coupling agent" ], "Reaction": [ "To a solution of 3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid in a suitable solvent, add a coupling agent and stir for a few minutes.", "Add N-(1,3-benzodioxol-5-ylmethyl)amine to the reaction mixture and stir for several hours at room temperature.", "After completion of the reaction, isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
CAS番号 |
451464-47-4 |
分子式 |
C22H23N3O5S |
分子量 |
441.5 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-2-28-9-3-8-25-21(27)16-6-5-15(11-17(16)24-22(25)31)20(26)23-12-14-4-7-18-19(10-14)30-13-29-18/h4-7,10-11H,2-3,8-9,12-13H2,1H3,(H,23,26)(H,24,31) |
InChIキー |
NSKSRRVMBXCYBN-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

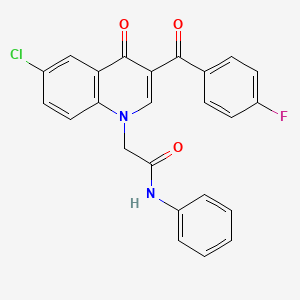
![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)
![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)
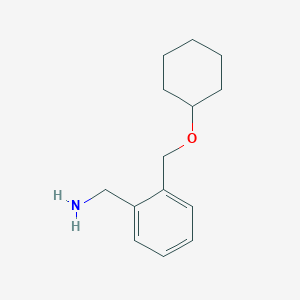
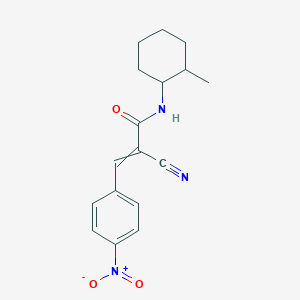
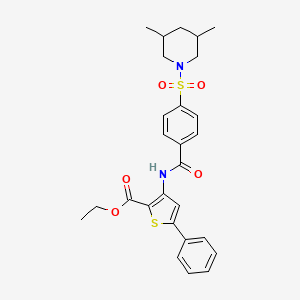

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2545678.png)
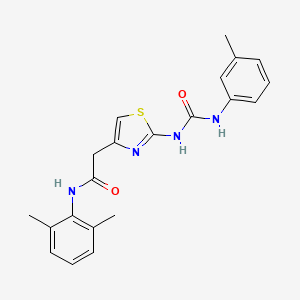
![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)